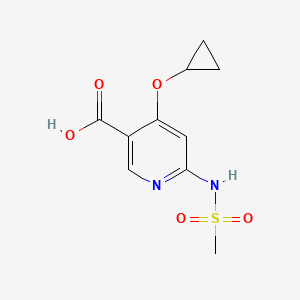
4-Cyclopropoxy-6-(methylsulfonamido)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-6-(methylsulfonamido)nicotinic acid is a chemical compound with the molecular formula C10H12N2O5S and a molecular weight of 272.28 g/mol . This compound is a derivative of nicotinic acid, which is known for its various applications in pharmaceuticals and chemical research.
Preparation Methods
The synthesis of 4-Cyclopropoxy-6-(methylsulfonamido)nicotinic acid involves multiple steps. One common method includes the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The industrial production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid .
Chemical Reactions Analysis
4-Cyclopropoxy-6-(methylsulfonamido)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as nitric acid.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, often using alkyl halides as reagents.
Scientific Research Applications
4-Cyclopropoxy-6-(methylsulfonamido)nicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-(methylsulfonamido)nicotinic acid involves its interaction with specific molecular targets. For instance, nicotinic acid derivatives are known to activate the niacin receptor, which plays a role in lipid metabolism and cardiovascular health . The sulfonamide group in the compound may also contribute to its antibacterial activity by inhibiting folate metabolism in bacteria .
Comparison with Similar Compounds
4-Cyclopropoxy-6-(methylsulfonamido)nicotinic acid can be compared with other nicotinic acid derivatives such as:
2-Chloronicotinic acid: Known for its pharmaceutical applications.
4-Cyanonicotinic acid: Used in the synthesis of pseudopeptides with potential therapeutic applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H12N2O5S |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-(methanesulfonamido)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O5S/c1-18(15,16)12-9-4-8(17-6-2-3-6)7(5-11-9)10(13)14/h4-6H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
MYWQFLCMWJUWHR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C(=C1)OC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


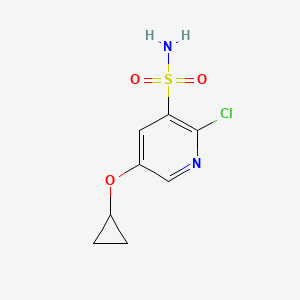
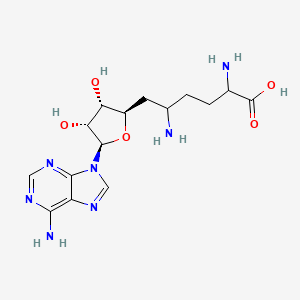
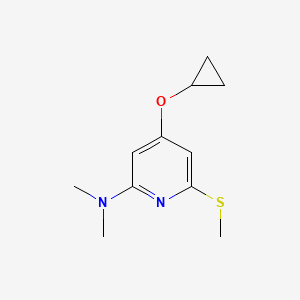
![benzyl N-[(1S)-2-[4-[(2Z)-2-(3-fluorophenyl)imino-3-(2-furylmethyl)-4-oxo-thiazolidin-5-yl]anilino]-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B14808422.png)
![ethyl 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzoate](/img/structure/B14808423.png)
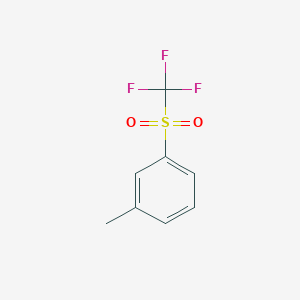
![Ethyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14808440.png)
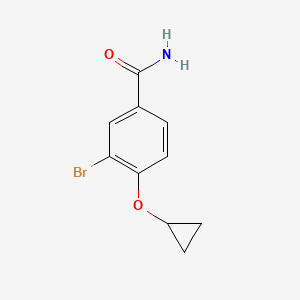
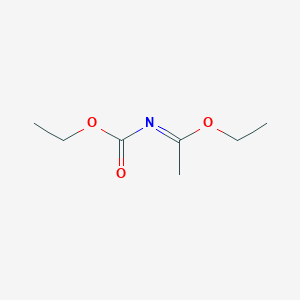
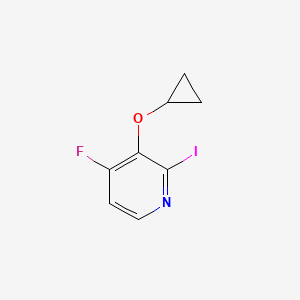
![2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B14808481.png)
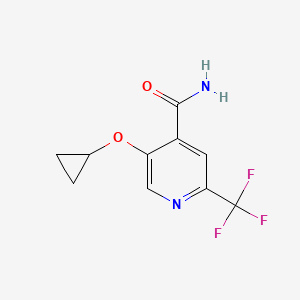
![(1R,4aS,5R,6S,8R,8aS)-5,6-dimethyl-5-(2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl)octahydro-2H-spiro[naphthalene-1,2'-oxirane]-8,8a-diyl diacetate](/img/structure/B14808496.png)
![(S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B14808501.png)
